Cas no 2679932-47-7 (rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid)

Technical Introduction: rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid is a chiral piperidine derivative featuring two trifluoromethyl groups, enhancing its utility in medicinal chemistry and asymmetric synthesis. The presence of both trifluoroacetyl and carboxylic acid functionalities provides versatile reactivity for further derivatization, while the stereogenic centers at C2 and C3 make it valuable for studying stereoselective transformations. Its structural complexity and fluorine-rich motifs are advantageous in drug discovery, particularly for improving metabolic stability and binding affinity. This compound serves as a key intermediate in the synthesis of bioactive molecules, offering potential applications in the development of pharmaceuticals targeting CNS disorders or enzyme inhibition. High purity and well-defined stereochemistry ensure reproducibility in research applications.
rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid structure
2679932-47-7 structure
Product Name:rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid
CAS No:2679932-47-7
MF:C9H9F6NO3
MW:293.163083791733
CID:5630021
PubChem ID:165924182
Update Time:2025-06-14

rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28288790
    • rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid
    • 2679932-47-7
    • Inchi: 1S/C9H9F6NO3/c10-8(11,12)5-4(6(17)18)2-1-3-16(5)7(19)9(13,14)15/h4-5H,1-3H2,(H,17,18)/t4-,5+/m1/s1
    • InChI Key: COBGYXYRWKLFSA-UHNVWZDZSA-N
    • SMILES: FC([C@@H]1[C@H](C(=O)O)CCCN1C(C(F)(F)F)=O)(F)F

Computed Properties

  • Exact Mass: 293.04866212g/mol
  • Monoisotopic Mass: 293.04866212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 57.6Ų

rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid Pricemore >>

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Additional information on rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid

Research Brief on rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid (CAS: 2679932-47-7)

In recent years, the compound rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid (CAS: 2679932-47-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethyl and trifluoroacetyl functional groups, has shown promising potential in drug discovery, particularly in the development of enzyme inhibitors and bioactive probes. The unique structural features of this compound, including its stereochemistry and fluorinated moieties, contribute to its enhanced binding affinity and metabolic stability, making it a valuable candidate for further investigation.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid as a potential inhibitor of serine proteases. The research team employed a multi-step synthetic route to obtain the compound with high enantiomeric purity, followed by comprehensive characterization using NMR spectroscopy and mass spectrometry. The results demonstrated that the compound exhibited potent inhibitory activity against several serine proteases, with IC50 values in the low micromolar range. Molecular docking studies further revealed that the trifluoromethyl group plays a critical role in stabilizing the enzyme-inhibitor complex through hydrophobic interactions.

Another significant advancement was reported in a preprint article on bioRxiv, where researchers investigated the application of this compound as a building block for the synthesis of fluorinated peptidomimetics. The study highlighted the compound's versatility in medicinal chemistry, as it can be readily modified to introduce additional functional groups or incorporated into larger molecular frameworks. The authors also noted that the presence of fluorine atoms in the molecule enhances its pharmacokinetic properties, such as improved membrane permeability and resistance to oxidative degradation. These findings underscore the potential of rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid as a key intermediate in the design of novel therapeutics.

In addition to its applications in drug discovery, this compound has also been explored in chemical biology as a tool for studying enzyme mechanisms. A recent paper in ACS Chemical Biology described the use of rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid as a covalent probe for labeling active sites of target enzymes. The researchers utilized click chemistry to attach a fluorescent tag to the compound, enabling real-time visualization of enzyme inhibition in live cells. This approach provides a powerful method for elucidating the roles of specific enzymes in disease pathways and identifying new therapeutic targets.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid. Current synthetic routes often require expensive reagents and involve multiple purification steps, which may limit its accessibility for broader research applications. Future studies should focus on developing more efficient and cost-effective synthetic methodologies, as well as exploring the compound's potential in other therapeutic areas, such as anti-inflammatory and antiviral drug development.

In conclusion, rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid (CAS: 2679932-47-7) represents a versatile and pharmacologically relevant molecule with wide-ranging applications in chemical biology and pharmaceutical research. Its unique structural features and biological activity make it a valuable tool for drug discovery and mechanistic studies. Continued research efforts will likely uncover new opportunities for leveraging this compound in the development of next-generation therapeutics.

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